molecular formula C13H19BFNO4 B1408763 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid CAS No. 944279-32-7

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Cat. No.: B1408763
CAS No.: 944279-32-7
M. Wt: 283.11 g/mol
InChI Key: KJBZMTQVEIRBFX-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid” is an organic compound that belongs to the class of boronic acid derivatives . It is a white to off-white powder. Boronic acids are known for their ability to form reversible covalent bonds with certain biomolecules, such as carbohydrates and nucleotides .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H19BFNO4 . The average mass is 283.104 Da . The structure of this compound includes a phenyl ring substituted with a fluorine atom and a boronic acid group, and a morpholine ring attached through a propoxy linker .

Scientific Research Applications

Cancer Research

Phenylboronic acid derivatives, including compounds related to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, have been identified as potential anticancer agents. A study highlighted their antiproliferative properties and proapoptotic effects, notably 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole, which induced cell cycle arrest and activated caspase-3 in ovarian cancer cells. These compounds caused mitotic catastrophe and an increase in aneuploid and tetraploid cells, indicating their potential as novel anticancer agents due to their specific phase cycle-dependent action (Psurski et al., 2018).

Reaction and Synthesis Studies

The reactivity of o-formylphenylboronic acid with morpholine leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole has been studied. This compound forms a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state, providing valuable insights into the molecular structures and potential applications of such compounds (Sporzyński et al., 2005).

Antimicrobial Studies

Morpholine derivatives have shown significant antimicrobial activity. One study synthesized a compound structurally related to this compound, which exhibited remarkable anti-tuberculosis activity and superior antimicrobial properties. The compound's strong bioactivity underlines the potential of such morpholine derivatives in developing new antimicrobial agents (Mamatha S.V et al., 2019).

Spectroscopic Studies

Spectroscopic studies involving fluoro and formyl analogs of phenylboronic acids, including structures similar to this compound, have been conducted. These studies provide insights into the adsorption modes of these compounds, indicating the strong influence of the type of substituent and its position on the geometry of isomers on the silver nanoparticle's surface. Such information is crucial for understanding the chemical behavior of these compounds in various conditions and potential applications in nanotechnology or material science (Piergies et al., 2013).

Future Directions

Boronic acids, including “3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid”, have potential for future research and applications in medicinal chemistry. For example, boronic acids can be used for the design of drugs, as they are compatible with human physiology . They can also be used in the design of diagnostic and therapeutic applications . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis .

Mode of Action

The mode of action of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Phenylboronic acids are known to be soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the compound’s bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as temperature and the presence of other chemical reagents . For instance, the dehydration of boronic acids gives boroxines, the trimeric anhydrides of phenylboronic acid . This dehydration reaction is driven thermally, sometimes with a dehydration agent .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases and phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression. Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with nucleophilic residues, such as serine and threonine, in the active sites of enzymes. This binding leads to enzyme inhibition or activation, depending on the target enzyme. Additionally, the fluorine atom and morpholinopropoxy moiety contribute to the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry, room temperature conditions but may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic effects, such as cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production. Additionally, it can affect the synthesis and degradation of nucleotides and amino acids, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its hydrophobicity and ability to form hydrogen bonds with transport proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with target biomolecules and modulate their activity. The localization of this compound is crucial for its function and effectiveness in biochemical research and therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZMTQVEIRBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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